molecular formula C23H34O5 B1361189 3,14,16-Trihydroxycard-20(22)-enolide

3,14,16-Trihydroxycard-20(22)-enolide

Cat. No.: B1361189
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,14,16-Trihydroxycard-20(22)-enolide can be synthesized through the biotransformation of digitoxin by Aspergillus ochraceus. The process involves the hydrolysis of digitoxin to digitoxigenin, followed by hydroxylation at the C-16 position . Another method involves the recrystallization of gitoxigenin from aqueous ethanol, producing plates of the sesquihydrate which dehydrate on drying .

Industrial Production Methods: Industrial production of this compound typically involves the use of biotransformation techniques due to their high stereoselectivity and mild reaction conditions. These methods are environmentally friendly and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,14,16-Trihydroxycard-20(22)-enolide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Mechanism of Action

3,14,16-Trihydroxycard-20(22)-enolide exerts its effects primarily through the inhibition of Na+,K±ATPase. This enzyme is responsible for maintaining the electrochemical gradient across the plasma membrane by exchanging sodium and potassium ions. Inhibition of this enzyme leads to an increase in intracellular sodium and calcium concentrations, which can enhance cardiac contractility .

Properties

IUPAC Name

3-(3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMXWLZJKTXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871752
Record name 3,14,16-Trihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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